molecular formula C10H14N2O4S B6143550 2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate CAS No. 730951-31-2

2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B6143550
CAS No.: 730951-31-2
M. Wt: 258.30 g/mol
InChI Key: VPAKSFAYTHVWFR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a synthetic organic compound with a complex structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thiophene Ring: Starting from simple precursors like acetic acid derivatives and sulfur sources, the thiophene ring is constructed through cyclization reactions.

    Functional Group Introduction: The introduction of amino, carbamoyl, and methoxyethyl groups is achieved through a series of substitution and addition reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the carbamoyl group can be added through carbamoylation reactions.

    Final Esterification: The final step often involves esterification to introduce the methoxyethyl ester group under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.

    Substitution Reagents: Alkyl halides or aryl halides in the presence of a base for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

2-Methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate exerts its effects depends on its application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes.

    Material Science: The electronic properties of the thiophene ring can be exploited in the development of conductive polymers or organic semiconductors.

Comparison with Similar Compounds

    2-Amino-5-carbamoyl-4-methylthiophene-3-carboxylate: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    2-Methoxyethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the carbamoyl group, potentially altering its biological activity.

Uniqueness: 2-Methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the methoxyethyl ester enhances its solubility, while the carbamoyl group may contribute to its bioactivity.

This compound’s versatility makes it a valuable subject of study in various fields, from synthetic chemistry to biomedical research.

Properties

IUPAC Name

2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-6(10(14)16-4-3-15-2)9(12)17-7(5)8(11)13/h3-4,12H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAKSFAYTHVWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OCCOC)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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